molecular formula C11H17NO2S2 B184523 S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine CAS No. 53799-66-9

S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine

Cat. No.: B184523
CAS No.: 53799-66-9
M. Wt: 259.4 g/mol
InChI Key: DDRASJMBTGYRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is an organosulfur compound with the molecular formula C₁₁H₁₇NO₂S₂ and a molecular weight of 259.39 g/mol . This compound is characterized by the presence of a sulfilimine group, which is a sulfur-nitrogen bond. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be performed using various oxidizing agents . The reaction conditions often include the use of a copper catalyst and an oxidizing agent such as hydrogen peroxide or iodine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfilimine group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfilimine group is replaced by other nucleophiles such as amines or alcohols.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted sulfilimines .

Scientific Research Applications

S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological molecules and its effects on cellular processes.

    Medicine: In the pharmaceutical industry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine involves its interaction with molecular targets through the sulfilimine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling .

Comparison with Similar Compounds

S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine can be compared with other sulfilimine compounds, such as:

  • S-Methyl-S-ethyl-N-p-tolylsulfonyl-sulfilimine
  • S-Methyl-S-butyl-N-p-tolylsulfonyl-sulfilimine
  • S-Methyl-S-isopropyl-N-p-tolylsulfonyl-sulfilimine

These compounds share similar structural features but differ in the length and branching of the alkyl groups attached to the sulfur atom. The uniqueness of this compound lies in its specific alkyl group, which influences its reactivity and interactions with other molecules .

Properties

CAS No.

53799-66-9

Molecular Formula

C11H17NO2S2

Molecular Weight

259.4 g/mol

IUPAC Name

4-methyl-N-[methyl(propyl)-λ4-sulfanylidene]benzenesulfonamide

InChI

InChI=1S/C11H17NO2S2/c1-4-9-15(3)12-16(13,14)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3

InChI Key

DDRASJMBTGYRDJ-UHFFFAOYSA-N

Isomeric SMILES

CCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C

SMILES

CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C

Canonical SMILES

CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.